

Technical Support Center: Tetradecyl Lactate Formulation Compatibility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetradecyl lactate*

Cat. No.: B074844

[Get Quote](#)

Welcome to the Technical Support Center for **Tetradecyl Lactate** (also known as Myristyl Lactate). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential compatibility challenges of incorporating **Tetradecyl Lactate** into pharmaceutical and cosmetic formulations. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental design and analysis.

Introduction to Tetradecyl Lactate in Formulations

Tetradecyl Lactate, the ester of myristyl alcohol and lactic acid, is a widely used excipient valued for its emollient and skin-conditioning properties.^{[1][2][3]} It enhances the texture and feel of topical products, providing a smooth, non-greasy finish.^[3] While generally considered stable and compatible with a wide range of cosmetic ingredients, its chemical nature as a lactate ester and its physical properties can present formulation challenges under certain conditions.^{[1][2][4]} This guide will address these potential issues and provide systematic approaches to their resolution.

Frequently Asked Questions (FAQs)

Q1: What is **Tetradecyl Lactate** and what are its primary functions in a formulation?

A1: **Tetradecyl Lactate** is an ester of a C14 fatty alcohol (myristyl alcohol) and lactic acid.^{[1][2]} Its primary functions are as an emollient, skin conditioning agent, and texture enhancer.^{[1][3][5]}

It imparts a velvety, lubricious feel to the skin and can also act as a solubilizer for certain active ingredients.[6]

Q2: What are the general solubility characteristics of **Tetradecyl Lactate**?

A2: **Tetradecyl Lactate** is soluble in oils and fats and has limited solubility in water.[1][2] It is also reported to have good solubility in aqueous alcoholic and glycol solutions. This lipophilic nature makes it ideal for oil-in-water (o/w) and water-in-oil (w/o) emulsions, as well as anhydrous formulations.

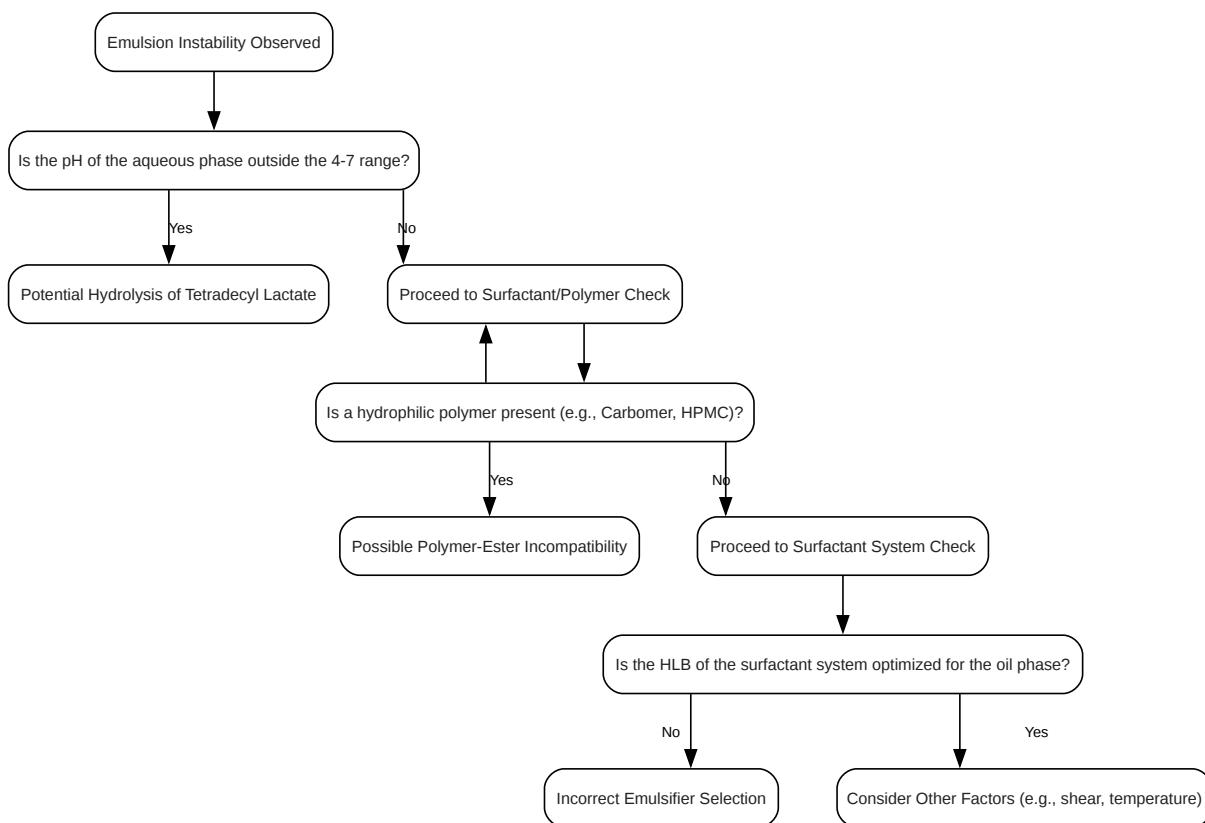
Q3: Is **Tetradecyl Lactate** stable at all pH ranges?

A3: As an ester, **Tetradecyl Lactate** is susceptible to hydrolysis, particularly at pH extremes (both acidic and alkaline conditions).[7][8] The rate of hydrolysis is generally lowest in the mid-pH range.[9] Lactic acid, a product of this hydrolysis, can in turn catalyze further breakdown of the ester, a process known as autocatalytic hydrolysis.[7][8] Therefore, careful pH control is crucial for the long-term stability of formulations containing **Tetradecyl Lactate**.

Q4: Can **Tetradecyl Lactate** interact with other excipients in a formulation?

A4: Yes. Beyond pH-dependent hydrolysis, **Tetradecyl Lactate** can exhibit physical incompatibilities. Due to its lipophilic nature, it may not be compatible with highly hydrophilic polymers, potentially leading to phase separation or instability in emulsions. Interactions with certain surfactants can also affect emulsion droplet size and overall stability. Careful selection of co-emulsifiers and stabilizing agents is therefore important.

Q5: Are there any known safety concerns with **Tetradecyl Lactate**?


A5: **Tetradecyl Lactate** is generally considered safe for use in cosmetic and pharmaceutical products at recommended concentrations (typically 1-10%).[3][10] However, some sources indicate it may be comedogenic, meaning it has the potential to clog pores, which is a consideration for formulations intended for acne-prone skin.[3]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common compatibility issues you may encounter when formulating with **Tetradecyl Lactate**.

Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence)

You observe that your oil-in-water emulsion containing **Tetradecyl Lactate** is separating over time, either as a distinct oil layer (coalescence), a concentrated layer of droplets at the top (creaming), or complete phase separation.

[Click to download full resolution via product page](#)

Caption: Workflow for diagnosing emulsion instability.

Protocol 1.1: pH Adjustment and Monitoring

- Objective: To determine if pH is the cause of instability due to ester hydrolysis.
- Procedure:
 1. Prepare several small batches of your formulation, adjusting the pH of the aqueous phase to values within and outside the recommended range (e.g., pH 3, 5, 7, 9) using appropriate buffering agents.
 2. Place all batches in a stability chamber at accelerated conditions (e.g., 40°C).
 3. Visually inspect the samples daily for signs of phase separation, creaming, or coalescence.
 4. Additionally, monitor the pH of the samples over time. A drop in pH may indicate the formation of lactic acid from the hydrolysis of **Tetradecyl lactate**.^{[7][8]}
- Expected Outcome: If the formulations at extreme pH values show instability while the one in the mid-range remains stable, hydrolysis is the likely cause.

Protocol 1.2: Polymer Compatibility Screening

- Objective: To assess the compatibility of **Tetradecyl Lactate** with your chosen hydrophilic polymer.
- Procedure:
 1. Prepare a simple o/w emulsion with your oil phase (including **Tetradecyl Lactate**) and surfactant system, but without the polymer.
 2. In parallel, prepare solutions of your polymer in the aqueous phase at the target concentration.
 3. Gradually add the polymer solution to the pre-formed emulsion while stirring.

4. Observe for any immediate signs of flocculation or coalescence.
5. If no immediate incompatibility is observed, store the samples and monitor for stability as in Protocol 1.1.

- Expected Outcome: If instability occurs upon addition of the polymer, it suggests an incompatibility. Consider using a more lipophilic polymer or a different class of stabilizers.

Issue 2: Unexpected Changes in Viscosity or Texture

Your final formulation has a significantly lower or higher viscosity than anticipated, or it exhibits a grainy or lumpy texture.

Potential Cause	Underlying Mechanism	Recommended Action
Interaction with Polymers	Tetradecyl Lactate, being a lipophilic molecule, can interfere with the hydration and network formation of certain hydrophilic polymers like carbomers, leading to a drop in viscosity.	1. Increase the concentration of the polymer. 2. Add the Tetradecyl Lactate to the formulation after the polymer has been fully hydrated and the gel network has formed. 3. Consider using a salt-tolerant polymer if electrolytes are also present.
Crystallization of Tetradecyl Lactate	Tetradecyl Lactate can exist as a soft solid at or below room temperature.[2][11] If not properly emulsified or if the formulation is stored at low temperatures, it can crystallize, leading to a grainy texture.	1. Ensure adequate homogenization during the emulsification process to create small, stable droplets. 2. Include a crystal growth inhibitor in your oil phase, such as another ester or a branched-chain alcohol. 3. Perform freeze-thaw cycle testing to assess low-temperature stability.
pH-Induced Hydrolysis	The breakdown of Tetradecyl Lactate into myristyl alcohol and lactic acid can alter the polarity of the oil phase and the pH of the aqueous phase, potentially affecting the performance of pH-sensitive thickeners.	1. Buffer the formulation to a stable pH range (typically 4-7). 2. Monitor the pH of the formulation over time during stability studies.

Advanced Analytical Techniques for Compatibility Assessment

For a more in-depth analysis of potential incompatibilities, the following techniques can be employed:

- Differential Scanning Calorimetry (DSC): This technique can be used to detect interactions between **Tetradecyl Lactate** and other solid excipients by observing changes in melting points or the appearance of new thermal events.
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify chemical interactions by detecting shifts in the characteristic absorption bands of the functional groups in **Tetradecyl Lactate** and other excipients.
- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the degradation of **Tetradecyl Lactate** over time under various stress conditions (e.g., different pH, temperature). This allows for a precise determination of its stability profile in a given formulation.
- Microscopy and Particle Size Analysis: These methods are essential for evaluating the physical stability of emulsions. Changes in droplet size distribution over time can indicate coalescence or flocculation.

References

- Myristyl lactate. (2022, November 29). Tiiips. [\[Link\]](#)
- Which drugs contain MYRISTYL LACTATE? Connecting excipients, fillers and diluents with drug patents and generic launch dates. (n.d.). DrugPatentWatch. [\[Link\]](#)
- Hines, M. (2011). Topical skin care formulation. European Patent Office. EP 2536418 B1. [\[Link\]](#)
- Myristal Lactate. (n.d.). MakingCosmetics. [\[Link\]](#)
- Myristyl lactate - Descrizione. (n.d.). Tiiips. [\[Link\]](#)
- Cosmetic composition, formulation gel-cream and its use. (n.d.).
- MYRISTYL LACTATE. (n.d.). Ataman Kimya. [\[Link\]](#)

- Myristyl Lactate. (n.d.). Cosmetics Info. [[Link](#)]
- Myristyl Lactate. (n.d.). Farmoganic - Health and Beauty. [[Link](#)]
- MYRISTYL LACTATE. (n.d.). Ataman Kimya. [[Link](#)]
- What is MYRISTYL LACTATE. (n.d.). EWG Skin Deep. [[Link](#)]
- Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). MDPI. [[Link](#)]
- Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. (n.d.). University of Birmingham. [[Link](#)]
- Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active. (n.d.). National Institutes of Health. [[Link](#)]
- Formulation Considerations and Applications of Solid Lipid Nanoparticles. (2013, February 20). AAPS. [[Link](#)]
- Brauer, S. A., et al. (n.d.). Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. ChemRxiv. [[Link](#)]
- LACTATE DE MYRISTYLE. (n.d.). Ataman Kimya. [[Link](#)]
- Reaction Kinetics of the Autocatalytic Hydrolyses of Alkyl Lactates. (2023, November 30). ChemRxiv. [[Link](#)]
- Synthesis, characterization, and evaluation of ethoxylated lauryl myristyl alcohol as non-ionic surfactants (surfethoxymers). (n.d.). ResearchGate. [[Link](#)]
- Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. (n.d.). ResearchGate. [[Link](#)]
- Skincare Ingredients That Should Not Be Used Together (and Why). (2025, July 17). Let's Make Beauty. [[Link](#)]

- Myristyl Lactate (with Product List). (n.d.). INCI Decoder. [[Link](#)]
- MYRISTYL LACTATE – Ingredient. (n.d.). COSMILE Europe. [[Link](#)]
- Lactic Acid-Derived Copolymeric Surfactants with Monomer Distribution Profile-Dependent Solution and Thermoresponsive Properties. (n.d.). ACS Publications. [[Link](#)]
- Safety Assessment of Alkyl Lactyl Lactate Salts as Used in Cosmetics. (2017, December 14). Cosmetic Ingredient Review. [[Link](#)]
- Strategy for the Development of a Thermodynamically Stable Oral Microemulsion. (n.d.). PubMed. [[Link](#)]
- Influence of Polymer–Surfactant Interactions on o/w Emulsion Properties and Microcapsule Formation. (n.d.). ResearchGate. [[Link](#)]
- Process for preparing large dimension emulsion polymer particles, polymer product and uses thereof. (n.d.).
- Interfacial and emulsion stabilising properties of amphiphilic water-soluble poly(ethylene glycol)-poly(lactic acid) copolymers for the fabrication of biocompatible nanoparticles. (n.d.). ResearchGate. [[Link](#)]
- The role of polymer/drug interactions on the sustained release from poly(DL-lactic acid) tablets. (n.d.). ResearchGate. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Myristyl lactate [[tiiips.com](#)]
- 2. Myristyl lactate - Descrizione [[tiiips.com](#)]
- 3. [specialchem.com](#) [[specialchem.com](#)]

- 4. Buy Tetradecyl lactate | 1323-03-1 [smolecule.com]
- 5. Myristyl Lactate (with Product List) [incidecoder.com]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. farmorganic.com [farmorganic.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- To cite this document: BenchChem. [Technical Support Center: Tetradecyl Lactate Formulation Compatibility]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074844#compatibility-issues-of-tetradecyl-lactate-with-other-excipients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com